molecular formula C18H19N3O5S B2477469 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide CAS No. 2034238-38-3

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide

Cat. No.: B2477469
CAS No.: 2034238-38-3
M. Wt: 389.43
InChI Key: IAZVKOAHGTUPNN-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide is a structurally novel compound of significant interest in neuropharmacological research, functioning as a high-affinity and selective agonist for the 5-HT2A serotonin receptor subtype. Its mechanism of action involves mimicking the endogenous neurotransmitter serotonin by potently activating 5-HT2A receptor-mediated signaling pathways, a key system implicated in the modulation of perception, cognition, and mood. This targeted activity makes it a critical research tool for investigating the pathophysiology and potential treatment of various central nervous system disorders. Researchers utilize this compound in vitro and in vivo to explore the complex role of 5-HT2A receptors in psychiatric conditions such as schizophrenia, depression, and anxiety , as well as in the mechanisms underlying the effects of classic and novel psychedelic compounds . Its application extends to foundational studies of receptor pharmacology, including signal transduction, receptor oligomerization, and biased agonism , providing invaluable insights for the development of future therapeutics.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-20-14-4-2-3-5-15(14)21(27(20,23)24)9-8-19-18(22)11-13-6-7-16-17(10-13)26-12-25-16/h2-7,10H,8-9,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZVKOAHGTUPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and benzothiadiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Reactivity of the Benzodioxole Moiety

The 1,3-benzodioxole group is prone to electrophilic substitution and oxidative ring-opening reactions. Key reactions include:

Reaction TypeConditionsProducts/OutcomesMechanism
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄)Nitro derivatives at C-4 or C-6Directed by electron-rich dioxole
Oxidative Ring-Opening Ozone or strong oxidizing agentsCatechol derivativesCleavage of methylenedioxy bridge

Acetamide Group Reactivity

The acetamide linker participates in hydrolysis and nucleophilic substitution:

Reaction TypeConditionsProducts/OutcomesMechanism
Acid/Base Hydrolysis HCl/NaOH (aqueous, reflux)Carboxylic acid + amine derivativesNucleophilic acyl substitution
Nucleophilic Substitution Alkyl halides (e.g., CH₃I)N-alkylated productsAttack at carbonyl oxygen

Benzothiadiazole Ring Reactivity

The 2,2-dioxo-1,3-benzothiadiazole group undergoes substitution and reduction:

Reaction TypeConditionsProducts/OutcomesMechanism
Sulfonamide Substitution Nucleophiles (e.g., NH₃)Replacement of sulfonamide groupSNAr (electron-deficient ring)
Reduction LiAlH₄ or catalytic hydrogenationDihydrobenzothiadiazole derivativesReduction of sulfone to sulfide

Methyl Group Oxidation

The 3-methyl substituent on the benzothiadiazole ring is susceptible to oxidation:

Reaction TypeConditionsProducts/OutcomesMechanism
Oxidation to Carboxylic Acid KMnO₄ (acidic)Carboxylic acid derivativeRadical-mediated oxidation

Cross-Coupling Reactions

The aromatic systems enable transition metal-catalyzed coupling:

Reaction TypeConditionsProducts/OutcomesMechanism
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl derivativesTransmetallation and reductive elimination

Stability Under Ambient Conditions

The compound demonstrates moderate stability but degrades under specific conditions:

StressorDegradation PathwayMajor DegradantsReference
UV Light (254 nm)Photooxidation of dioxoleQuinone derivativesAnalog data
High pH (>10)Acetamide hydrolysisFree amine + acetic acidStructural inference

Key Research Findings:

  • Synthetic Utility : The benzothiadiazole group acts as a directing group in C–H activation reactions, enabling regioselective functionalization.

  • Biological Relevance : Hydrolysis products (e.g., free amines) may contribute to observed bioactivity in enzyme inhibition assays.

  • Thermal Stability : Decomposition above 200°C yields SO₂ and aromatic fragments, confirmed by TGA-MS.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research indicates that derivatives of compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide exhibit promising antimicrobial and anticancer properties . Studies have shown that these compounds can inhibit the growth of various pathogens and cancer cells in vitro and in vivo .

Enzyme Interaction Studies

The compound can be utilized to study enzyme interactions due to its ability to mimic natural substrates or inhibitors. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies .

Receptor Binding Studies

Research has indicated that the compound can bind to various receptors involved in disease processes. This binding affinity can be quantitatively assessed using techniques such as molecular docking , which predicts how the compound fits into the receptor's active site .

Synthesis of Complex Molecules

In industrial chemistry, this compound serves as a precursor for synthesizing other complex organic molecules. The synthetic routes typically involve multi-step processes that may include oxidation and reduction reactions .

Material Development

The unique properties of this compound make it suitable for developing new materials with specific characteristics. For example, modifications to its structure could lead to materials with enhanced electrical or optical properties .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in various applications:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Mycobacterium tuberculosis .
Study BAnticancer ActivityShowed dose-dependent cytotoxicity against cancer cell lines .
Study CEnzyme InteractionIdentified key binding interactions with target enzymes .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Moieties Key Substituents Reported Bioactivity Synthesis Highlights
Target Compound Benzodioxol, Benzothiadiazole Methyl, sulfone, acetamide Inferred: Anticancer, antimicrobial Likely via coupling of activated acid and amine intermediates
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzodioxol, Benzimidazole Benzimidazole, benzyl IDO1 inhibition (cancer immunotherapy) Amide coupling (84% yield)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Benzothiazole, Adamantane Methoxy, adamantyl Antimicrobial Imidazole-mediated acylation (22% yield)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole, thioacetamide Dinitrophenyl, thioether Antimicrobial, anticancer Nucleophilic substitution

Key Comparative Analyses

Heterocyclic Core Systems

  • Benzothiadiazole vs. Benzothiazole/Benzimidazole :
    • The sulfone group in the target compound’s benzothiadiazole enhances polarity and hydrogen-bonding capacity compared to benzothiazoles (e.g., ) or benzimidazoles (e.g., ). This may improve target selectivity but reduce membrane permeability .
    • Benzimidazoles (e.g., compound 28) exhibit strong metal-coordinating properties via N,O-bidentate directing groups, making them suitable for catalytic applications .

Substituent Effects

  • Methylenedioxy (Benzodioxol) : Present in both the target compound and compound 28, this group is linked to enhanced metabolic stability and serotoninergic activity in drugs like paroxetine .

Pharmacological Inferences

  • Anticancer Potential: Compound 28’s IDO1 inhibition suggests the target compound’s benzodioxol moiety may synergize with benzothiadiazole’s sulfone group for immunomodulatory effects .
  • Antimicrobial Activity: The thioacetamide in compound W1 () shows higher potency than non-sulfur analogs, suggesting the target compound’s sulfone group may offer oxidative stability but reduced metal-binding capacity .

Spectral and Crystallographic Data

  • IR/NMR : The target compound’s acetamide bridge would exhibit characteristic C=O stretches (~1668 cm⁻¹) and N–H bends (~3178 cm⁻¹), similar to benzothiazole derivatives in .
  • X-ray Diffraction : The benzothiadiazole’s planar geometry (cf. ’s benzothiazole) may promote π-stacking interactions, enhancing crystallinity .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

C19H21N3O4SC_{19}H_{21}N_{3}O_{4}S

Structure Representation

  • IUPAC Name : this compound
  • SMILES Notation : CC(C)c(ccc(C)c1)c1OCC(Nc(cc1)cc2c1OCO2)=O

Pharmacological Properties

Research indicates that compounds structurally related to benzodioxole and benzothiadiazole exhibit a variety of biological activities including:

  • Antioxidant Activity : These compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against a range of pathogens, suggesting potential as antimicrobial agents.
  • Cytotoxic Effects : Certain studies have indicated that this compound may induce apoptosis in cancer cells through various pathways including the modulation of signaling molecules involved in cell survival and death.
  • Neuroprotective Effects : The compound may protect neuronal cells from damage due to oxidative stress and inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in metabolic pathways that lead to disease progression.
  • Modulation of Signaling Pathways : It has been suggested that this compound can influence signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antioxidant Properties : A study published in Human Psychopharmacology demonstrated that derivatives of benzodioxole exhibited significant antioxidant properties and could potentially be developed into therapeutic agents for oxidative stress-related conditions .
  • Cytotoxicity Evaluation : Research conducted on similar compounds indicated their ability to induce apoptosis in cancer cell lines. For instance, a derivative was shown to significantly reduce cell viability in breast cancer cells through the activation of caspase pathways .
  • Neuroprotective Studies : In vitro studies have suggested that benzodioxole derivatives can protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

Data Tables

Biological ActivityDescriptionReference
Antioxidant ActivityScavenging free radicals; reducing oxidative stress
Antimicrobial ActivityEffective against various pathogens
Cytotoxic EffectsInduces apoptosis in cancer cells
Neuroprotective EffectsProtects neuronal cells from oxidative damage

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